molecular formula C12H5Cl5 B1593388 2,2',3,5,5'-Pentachlorobiphenyl CAS No. 52663-61-3

2,2',3,5,5'-Pentachlorobiphenyl

Cat. No. B1593388
CAS RN: 52663-61-3
M. Wt: 326.4 g/mol
InChI Key: CRCBRZBVCDKPGA-UHFFFAOYSA-N
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Description

2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB 92, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl .


Molecular Structure Analysis

The molecular formula of 2,2’,3,5,5’-Pentachlorobiphenyl is C12H5Cl5. It has a molecular weight of 326.43300 . The structure of this compound includes two benzene rings with five chlorine atoms attached at various positions .


Physical And Chemical Properties Analysis

2,2’,3,5,5’-Pentachlorobiphenyl is a solid substance. It is an oily liquid or solid that is colorless to light yellow . The compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .

Scientific Research Applications

Safety And Hazards

Exposure to 2,2’,3,5,5’-Pentachlorobiphenyl can pose health risks. If inhaled or ingested, it’s recommended to seek immediate medical attention. In case of skin or eye contact, the affected area should be thoroughly washed . It’s also important to avoid dust formation and inhalation of mists, gases, or vapors .

Future Directions

Understanding the enantioselective toxic effects of 2,2’,3,5,5’-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the toxic effects of this compound, particularly its impact on the developing brain . Additionally, more studies are needed to understand the environmental risks associated with the enantioselective enrichment of this PCB .

properties

IUPAC Name

1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCBRZBVCDKPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073537
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5,5'-Pentachlorobiphenyl

CAS RN

52663-61-3
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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